4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a chemical compound with a molecular formula of C17H22N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxybenzyl group, an aminoethyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves the reaction of 2-ethoxybenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 2-ethoxybenzylamine attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate pH levels and ion transport, leading to its therapeutic effects .
Comparison with Similar Compounds
- 4-(2-aminoethyl)benzenesulfonamide
- 2-ethoxybenzylamine
- 4-chlorobenzenesulfonyl chloride
Comparison: 4-[2-[(2-Ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[2-[(2-ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S.ClH/c1-2-22-17-6-4-3-5-15(17)13-19-12-11-14-7-9-16(10-8-14)23(18,20)21;/h3-10,19H,2,11-13H2,1H3,(H2,18,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTGPYRKDFXOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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